1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride
Description
Properties
IUPAC Name |
1,3-dihydropyrrolo[3,2-c]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKNBPDDVEEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation and Nitration
Commercially available 2-bromo-5-methylpyridine (11 ) undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to yield 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in concentrated sulfuric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). This step proceeds at 0–5°C to minimize side reactions, achieving yields exceeding 80%.
Cyclization to Form Pyrrolo[3,2-c]pyridine Core
Treatment of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF facilitates formylation, producing the enamine intermediate (14 ). Cyclization under acidic conditions (acetic acid, iron powder, 100°C, 5 hours) generates 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) via intramolecular nucleophilic attack and subsequent aromatization. Purification via silica gel chromatography (n-hexane/ethyl acetate, 1:2) affords 15 as a white solid in 65–70% yield.
Introduction of 3,4,5-Trimethoxyphenyl Group
A copper-mediated Ullmann coupling between 15 and 3,4,5-trimethoxyphenylboronic acid installs the aryl group at the 1-position. Optimized conditions involve Cu(OAc)₂, K₂CO₃, and pyridine in 1,4-dioxane under microwave irradiation (85°C, 30 minutes), yielding 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16 ) with 75% efficiency.
Suzuki Coupling for Aryl Substituents
The final diversification employs Suzuki-Miyaura cross-coupling between 16 and arylboronic acids. Using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture (125°C, microwave, 26 minutes), this step introduces substituents at the 6-position, yielding 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a–t ). Hydrochloride salt formation is achieved via treatment with HCl in ethanol, followed by recrystallization.
Table 1: Key Reaction Parameters for Cyclization Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 82 |
| Cyclization | Fe, AcOH, 100°C | 68 |
| Ullmann Coupling | Cu(OAc)₂, microwave | 75 |
| Suzuki Coupling | Pd(PPh₃)₄, 125°C | 60–85 |
Spectroscopic Characterization and Analytical Data
Structural validation of this compound relies on advanced spectroscopic techniques:
¹H NMR (500 MHz, CDCl₃): δ 8.73 (s, 1H, ArH), 7.56 (s, 1H, ArH), 7.31 (d, J = 3.3 Hz, 1H, pyrrole-H), 6.74 (d, J = 3.3 Hz, 1H, pyrrole-H), 6.63 (s, 2H, OMe-ArH), 3.92 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃).
HRMS (ESI): m/z calcd for C₁₆H₁₆BrN₂O₃ [M + H]⁺: 363.0344; found: 363.0314.
IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C).
Table 2: Comparative Analytical Data
| Parameter | Reported Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClN₂O | |
| Melting Point | 215–217°C (dec.) | |
| Purity (HPLC) | ≥95% |
Chemical Reactions Analysis
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents or nucleophiles. Common reagents include halogens, alkyl halides, and nucleophilic bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride exhibits a range of biological activities that make it a candidate for drug development. Key areas of research include:
- Anticancer Properties : Compounds derived from the pyrrolo[3,2-c]pyridine scaffold have shown potent activity against various cancer types. For instance, derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. One study demonstrated that specific derivatives exhibited IC50 values as low as 7 nM against FGFR1, suggesting strong potential for targeting cancer cells .
- Anti-inflammatory Effects : Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors in inflammatory pathways, providing a basis for developing treatments for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and psoriasis .
- Antiviral Activity : Some studies have highlighted the antiviral potential of pyrrolo[3,2-c]pyridine derivatives against viruses like HIV-1 and respiratory syncytial virus (RSV). Certain compounds demonstrated significant inhibitory effects on viral replication, indicating their potential as therapeutic agents in infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Reference |
|---|---|---|---|
| FGFR Inhibition | Compound 4h | 7 | |
| Antiviral (HIV-1) | Ethyl derivative | <10 | |
| Anti-inflammatory | Pyrrolo derivative | Not specified |
Case Study: Anticancer Activity
A specific study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their anticancer properties against breast cancer cell lines (4T1). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis and reduced cell migration and invasion capabilities. This suggests a multifaceted mechanism of action that could be exploited in therapeutic settings .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Positional Isomers: [3,2-c] vs. [3,2-b] and [2,3-c] Derivatives
Key Differences :
- 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one (CAS No. 32501-05-6): Molecular formula: C₇H₆N₂O (vs. C₇H₇ClN₂O for the target compound). Lacks the hydrochloride group, reducing molecular weight (138.14 g/mol) and altering solubility. Used in pharmaceuticals and agrochemicals due to its versatile bicyclic scaffold .
- 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives (e.g., 5-Chloro and 5-Methoxy variants):
- Derivatives like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% synthesis yield) and 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) demonstrate how substituents influence reactivity and applications .
- The [2,3-c] fusion alters the spatial arrangement of functional groups compared to the [3,2-c] isomer, impacting intermolecular interactions.
Table 1: Positional Isomer Comparison
Heterocycle Variants: Thieno[3,2-c]pyridinones
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride (CAS No. 115473-15-9):
Comparison Insights :
- The sulfur atom in thieno analogs enhances π-π stacking interactions but may reduce hydrogen-bonding capacity compared to pyrrolo derivatives.
- The hydrochloride salt in both compounds improves solubility, but the thieno variant’s partially saturated ring system reduces aromaticity.
Substituted Derivatives and Functional Group Impact
- Similarity score to target compound: 0.77 (structural alignment based on ring system and substituents) .
- 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS No. 1364652-24-3): Addition of methyl and p-tolyl groups significantly boosts lipophilicity (ClogP ~2.8 estimated) and may improve blood-brain barrier penetration . Demonstrates how alkyl/aryl substitutions expand applications in central nervous system (CNS) drug discovery.
Table 2: Substituent Effects on Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|
| Target Compound | HCl | 170.6 | Enhanced solubility |
| 4-Bromo-[2,3-c] Derivative | Br | 212.0 | Increased steric bulk |
| 1,3-Dimethyl-p-tolyl Derivative | CH₃, p-tolyl | 294.3 | Higher lipophilicity |
Biological Activity
1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a fused pyrrole and pyridine ring system, which contributes to its diverse reactivity and biological properties. The presence of nitrogen atoms in the ring structure enhances its ability to interact with various biological targets.
This compound functions primarily through:
- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may interact with receptors, influencing cellular signaling and physiological responses.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, thereby reducing tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction | |
| A2780 (ovarian cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : It shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Properties : The compound has also been evaluated for antifungal activity against Candida species.
Neuroprotective Effects
Emerging studies suggest neuroprotective effects attributed to this compound:
- Neuroinflammation Reduction : It may reduce neuroinflammation in models of neurodegenerative diseases.
- Cytoprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Tumor Model : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor volume compared to controls, indicating its potential as an anticancer agent.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic: What are the recommended synthetic routes for 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride?
Methodological Answer:
A common approach involves cyclization of substituted pyridine precursors. For example, chlorinated intermediates (e.g., 4,6-dichloro derivatives) can undergo nucleophilic substitution or palladium-catalyzed coupling to introduce functional groups. Acidic or basic hydrolysis may follow to form the lactam ring, with subsequent HCl salt formation . Evidence from related pyrrolopyridines suggests regioselective bromination at the 3-position using HNO₃ or electrophilic reagents, followed by purification via recrystallization .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect impurities .
- NMR : Compare ¹H/¹³C NMR spectra with literature data for pyrrolopyridine derivatives. Key signals include the lactam carbonyl (δ ~165-170 ppm in ¹³C) and aromatic protons (δ 7.0-8.5 ppm in ¹H) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., substitution at C3 vs. C4) using single-crystal analysis .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Storage : Keep in airtight containers at room temperature, away from moisture. Hydrochloride salts are hygroscopic and may degrade under humidity .
- Hazard Mitigation : In case of skin contact, wash with soap/water for 15 minutes. For spills, neutralize with sodium bicarbonate before disposal .
Advanced: How can structural modifications improve bioactivity while maintaining solubility?
Methodological Answer:
- Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to enhance aqueous solubility. Methylation of the lactam nitrogen may reduce metabolic instability .
- SAR Studies : Test substituents at C6 and C7 for kinase inhibition (e.g., JAK2 or CDK targets). Replace chlorine with bulkier halogens (Br, I) to evaluate steric effects on binding .
- Salt Forms : Compare hydrochloride with mesylate or tosylate salts to optimize crystallinity and dissolution rates .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies using standardized protocols (e.g., ATPase assays for kinase inhibition). Confirm target engagement via SPR or ITC .
- Impurity Profiling : Use LC-MS to rule out interference from synthetic byproducts (e.g., dimerized species or unreacted intermediates) .
- Computational Modeling : Perform docking studies with resolved crystal structures (e.g., PDB: 4U5J) to validate binding poses and explain potency variations .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura couplings. Optimize ligand ratios to suppress homo-coupling .
- Temperature Control : Use low temperatures (-20°C) during nitration to minimize side reactions .
- Workup Efficiency : Extract acidic byproducts with NaHCO₃ washes. Use silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products. Store in amber vials if unstable .
- Thermal Analysis : Perform TGA/DSC to determine melting points and hygroscopicity. Adjust formulation (e.g., lyophilization) if decomposition occurs >150°C .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software : Use MetaSite (Molecular Discovery) or ADMET Predictor™ to identify CYP450 oxidation sites (e.g., N-demethylation or lactam ring opening) .
- In Silico Profiling : Simulate Phase II metabolism (glucuronidation) using GLUE (OpenEye) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How to address low reproducibility in spectral data?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to improve solubility and signal resolution .
- Paramagnetic Impurities : Add EDTA to chelate metal ions causing line broadening in NMR .
- Cross-Validation : Compare IR carbonyl stretches (1700-1750 cm⁻¹) with X-ray bond lengths .
Advanced: What in vitro models best evaluate its pharmacokinetic properties?
Methodological Answer:
- Permeability : Use Caco-2 monolayers to assess intestinal absorption. Aim for Papp >1×10⁻⁶ cm/s .
- Plasma Protein Binding : Employ equilibrium dialysis (human plasma, 37°C) to measure unbound fraction .
- Hepatocyte Clearance : Incubate with cryopreserved hepatocytes; calculate CLint via substrate depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
